Cas no 2639412-86-3 (tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate)

tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2639412-86-3
- tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate
- EN300-27729232
- tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate
-
- インチ: 1S/C14H25NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10(9)12(11)15/h9-12H,4-8,15H2,1-3H3
- InChIKey: IUDVUASLZMKLMY-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C1C(C2CCCCCC21)N)=O
計算された属性
- せいみつぶんしりょう: 239.188529040g/mol
- どういたいしつりょう: 239.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 52.3Ų
tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729232-10.0g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 10.0g |
$10018.0 | 2025-03-19 | |
Enamine | EN300-27729232-0.05g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 0.05g |
$1957.0 | 2025-03-19 | |
Enamine | EN300-27729232-5.0g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 5.0g |
$6757.0 | 2025-03-19 | |
Enamine | EN300-27729232-0.25g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 0.25g |
$2143.0 | 2025-03-19 | |
Enamine | EN300-27729232-1.0g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 1.0g |
$2330.0 | 2025-03-19 | |
Enamine | EN300-27729232-2.5g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 2.5g |
$4566.0 | 2025-03-19 | |
Enamine | EN300-27729232-1g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 1g |
$2330.0 | 2023-09-10 | ||
Enamine | EN300-27729232-0.1g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 0.1g |
$2050.0 | 2025-03-19 | |
Enamine | EN300-27729232-0.5g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 95.0% | 0.5g |
$2236.0 | 2025-03-19 | |
Enamine | EN300-27729232-5g |
tert-butyl 9-aminobicyclo[5.2.0]nonane-8-carboxylate |
2639412-86-3 | 5g |
$6757.0 | 2023-09-10 |
tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylateに関する追加情報
tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate (CAS No. 2639412-86-3): A Key Intermediate in Synthetic Chemistry and Pharmaceutical Research
tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate is a structurally unique compound with significant potential in the fields of medicinal chemistry and drug development. Its molecular framework, characterized by the bicyclo[5.2.0]nonane ring system, provides a versatile platform for functional group modification and pharmacophore design. The presence of the tert-butyl group at the 8-position enhances synthetic stability, while the 9-aminocarbonyl functionality offers opportunities for further chemical elaboration. This compound has garnered attention as a critical intermediate in the synthesis of bioactive molecules, particularly in the context of targeted drug delivery and prodrug strategies.
Recent studies highlight the importance of tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate in the development of novel therapeutics. For instance, its derivatives have been explored as potential candidates for anti-inflammatory and antitumor applications. In a 2023 publication in *Journal of Medicinal Chemistry*, researchers demonstrated that modifications to the bicyclo framework of this compound could enhance its binding affinity to specific G protein-coupled receptors (GPCRs), a key target for many pharmaceutical agents. This finding underscores the compound’s role in advancing structure-based drug design approaches.
The synthesis of tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate is a well-established process in organic chemistry, but recent advancements have focused on optimizing reaction conditions for higher yield and purity. A 2024 study in *Organic & Biomolecular Chemistry* reported the use of green chemistry methodologies to reduce environmental impact while maintaining synthetic efficiency. The authors employed a catalytic approach involving transition metal catalysts to achieve selective functionalization of the bicyclo ring, a critical step in generating complex pharmaceutical intermediates.
Pharmacological studies on tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate have revealed its potential as a prodrug carrier. The tert-butyl group acts as a protecting unit, which can be selectively removed under physiological conditions to release the active pharmacophore. This property makes it particularly valuable in the design of site-specific drug delivery systems, where controlled release of the therapeutic agent is essential. A 2023 review in *Advanced Drug Delivery Reviews* highlighted its role in the development of oral formulations with improved bioavailability and reduced side effects.
From a synthetic perspective, the tert-butyl substituent in tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate serves as a strategic element for protecting the molecule during multi-step syntheses. This is particularly relevant in the context of complex molecule synthesis, where the stability of intermediate compounds is crucial. Researchers have also explored the possibility of click chemistry reactions to further modify the compound, enabling the creation of diverse molecular architectures with tailored biological activities.
The broader implications of tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate extend to its applications in biomaterials science and nanotechnology. Its chemical versatility allows it to be incorporated into polymer matrices or functionalized for use in nanoparticle formulations. A 2024 preprint in *ACS Nano* described the use of this compound as a building block for drug-loaded nanocarriers, demonstrating its potential in precision medicine and targeted therapy.
In conclusion, tert-butyl 9-aminobicyclo5.2.0nonane-8-carboxylate represents a promising scaffold for future drug discovery efforts. Its structural adaptability and functional versatility make it a valuable tool in the development of novel therapeutics with enhanced efficacy and reduced toxicity. As research in synthetic chemistry and pharmaceutical science continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs.
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